Potent and Selective Inhibition of Mitochondrial CACT vs. Short-Chain (+)-Acylcarnitines
(+)-Palmitoylcarnitine is a potent inhibitor of the mitochondrial carnitine-acylcarnitine translocase (CACT), a key component of the fatty acid import machinery, with an IC50 of approximately 35 µM in rat liver mitochondria [1]. This effect is highly specific to its chain length and stereochemistry. In contrast, the short-chain analog (+)-acetylcarnitine completely fails to influence CACT activity at comparable concentrations, demonstrating no measurable inhibition [1]. This functional divergence is critical for experimental design.
| Evidence Dimension | Inhibition of Carnitine-Acylcarnitine Translocase (CACT) Activity |
|---|---|
| Target Compound Data | IC50 ≈ 35 µM |
| Comparator Or Baseline | (+)-Acetylcarnitine: No inhibition observed |
| Quantified Difference | >100-fold difference in potency; (+)-acetylcarnitine is inactive |
| Conditions | Rat liver mitochondrial assays distinguishing CPT I, CPT II, and CACT activities |
Why This Matters
This defines (+)-Palmitoylcarnitine as the essential tool compound for achieving selective pharmacological blockade of CACT, whereas short-chain analogs cannot substitute for this purpose.
- [1] Baillet L, Mullur R, Esser V, McGarry JD. Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. J Biol Chem. 2000 Nov 24;275(47):36766-8. View Source
